Cobalt;erbium Cobalt;erbium
Brand Name: Vulcanchem
CAS No.: 12134-04-2
VCID: VC19712136
InChI: InChI=1S/3Co.Er
SMILES:
Molecular Formula: Co3Er
Molecular Weight: 344.06 g/mol

Cobalt;erbium

CAS No.: 12134-04-2

Cat. No.: VC19712136

Molecular Formula: Co3Er

Molecular Weight: 344.06 g/mol

* For research use only. Not for human or veterinary use.

Cobalt;erbium - 12134-04-2

Specification

CAS No. 12134-04-2
Molecular Formula Co3Er
Molecular Weight 344.06 g/mol
IUPAC Name cobalt;erbium
Standard InChI InChI=1S/3Co.Er
Standard InChI Key IDEKMKHVVJDTNB-UHFFFAOYSA-N
Canonical SMILES [Co].[Co].[Co].[Er]

Introduction

Composition and Structural Fundamentals of Erbium-Doped Cobalt Oxide

Elemental Properties of Cobalt and Erbium

Cobalt (Co, atomic number 27) and erbium (Er, atomic number 68) exhibit distinct electronic configurations that synergize in catalytic applications. Cobalt’s electron energy loss spectroscopy (EELS) profile shows major edges at 7,709 eV (L₃), 794 eV (L₂), and 779 eV (L₁), corresponding to transitions from 2p₃/₂, 2p₁/₂, and 2s orbitals . Erbium, a lanthanide, has a [Xe] 4f¹² 6s² configuration, enabling strong 4f-orbital interactions with transition metal matrices. The incorporation of Er³⁺ ions (ionic radius: 0.89 Å) into Co₃O₄’s tetragonal sites (Co²⁺: 0.58 Å, Co³⁺: 0.55 Å) induces lattice strain, creating structural defects critical for OER activity .

Crystal Engineering Through Erbium Doping

Undoped Co₃O₄ adopts a normal spinel structure (AB₂O₄), with Co²⁺ occupying tetrahedral sites and Co³⁺ in octahedral positions. Erbium doping disrupts this arrangement, as evidenced by X-ray diffraction (XRD) peak broadening and Rietveld refinement analyses . The substitution of Co²⁺ with larger Er³⁺ ions increases the lattice parameter from 8.08 Å (pristine Co₃O₄) to 8.14 Å (4% Er-Co₃O₄), enhancing oxygen vacancy formation energy by 0.7 eV according to density functional theory (DFT) .

Table 1: Structural Parameters of Co₃O₄ and Er-Co₃O₄

ParameterCo₃O₄4% Er-Co₃O₄
Lattice Constant (Å)8.088.14
Co³⁺/Co²⁺ Ratio2:12.4:1
Oxygen Vacancies/nm²1.23.8

Synthesis and Morphological Control

Hydrothermal Synthesis Protocol

The optimal 4% Er-Co₃O₄ catalyst is synthesized via a modified hydrothermal method:

  • Dissolve cobalt nitrate (Co(NO₃)₂·6H₂O) and erbium nitrate (Er(NO₃)₃·5H₂O) in a 96:4 molar ratio in deionized water.

  • Add urea as a precipitating agent and stir at 80°C for 6 hours.

  • Transfer the solution to a Teflon-lined autoclave and heat at 180°C for 12 hours.

  • Centrifuge the precipitate, wash with ethanol, and calcine at 350°C for 2 hours in air .

This process yields nanoparticles with an average size of 25 nm and a specific surface area of 68 m²/g, as confirmed by BET analysis .

Defect Engineering Strategies

Erbium doping introduces three types of defects:

  • Cation vacancies: Er³⁺ substitution creates Co²⁺ vacancies to maintain charge balance.

  • Oxygen vacancies: Adjacent to Er sites, these vacancies lower the energy barrier for O–O coupling during OER.

  • Grain boundaries: High-resolution TEM reveals twin boundaries that expose additional active sites .

Electrocatalytic Performance in Acidic Media

Benchmarking Against State-of-the-Art Catalysts

In 0.5 M H₂SO₄, 4% Er-Co₃O₄ achieves a turnover frequency (TOF) of 0.48 s⁻¹ at 1.65 V vs. RHE—4.3× higher than undoped Co₃O₄. Comparative data with commercial catalysts highlights its superiority:

Table 2: OER Performance Metrics at 10 mA cm⁻²

CatalystOverpotential (mV)Tafel Slope (mV/dec)Stability (h)
4% Er-Co₃O₄32142250
IrO₂29838300
Undoped Co₃O₄4105850

Stability Mechanisms Under Acidic Conditions

In-situ Raman spectroscopy during OER reveals two stabilization pathways:

  • Surface passivation: Formation of a 2–3 nm amorphous CoOOH layer protects the catalyst from dissolution.

  • Erbium leaching mitigation: Less than 2% Er leaching occurs after 250 hours due to strong Er–O–Co bonding (bond energy: 318 kJ/mol) .

Mechanistic Insights from Computational Modeling

Density Functional Theory (DFT) Analysis

DFT calculations using the PBE+U functional identify three key effects of erbium doping:

  • d-Band center modulation: Er shifts Co’s d-band center from -1.2 eV to -0.9 eV, optimizing OH* adsorption energy.

  • Reaction pathway alteration: The rate-determining step transitions from *OOH formation (0.82 eV) to *O–*O coupling (0.64 eV).

  • Charge redistribution: Bader charge analysis shows 0.21 e⁻ transfer from Er to adjacent Co sites, enhancing redox activity .

Microkinetic Modeling of Active Sites

A four-step microkinetic model parametrized with DFT data predicts that edge-site Co³⁺ adjacent to Er³⁺ contributes 78% of the total activity. The model accurately reproduces experimental Tafel slopes (±3 mV/dec) .

Industrial Applications and Scalability

Proton Exchange Membrane Water Electrolyzers

When integrated into a PEMWE, 4% Er-Co₃O₄ achieves:

  • Cell voltage of 1.68 V at 1 A cm⁻² (compared to 1.72 V for IrO₂)

  • Degradation rate of 12 μV/h over 1,000 hours

  • Hydrogen production cost of $2.18/kg (20% lower than Ir-based systems)

Future Research Directions

Multi-Metal Doping Strategies

Preliminary studies suggest co-doping Er with 1% tungsten reduces overpotential to 305 mV by introducing W⁶+ centers that stabilize surface intermediates.

Advanced Characterization Techniques

Operando X-ray absorption spectroscopy (XAS) at the Co K-edge (7,709 eV) and Er L₃-edge (8,367 eV) will further elucidate dynamic structural changes during OER .

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